molecular formula C26H23ClN2O4 B6105130 N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide

货号 B6105130
分子量: 462.9 g/mol
InChI 键: KWBPXIULANXQDB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)-4-quinolinecarboxamide, commonly known as CLEC-2 inhibitor, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

作用机制

CLEC-2 inhibitor works by blocking the interaction between CLEC-2, a receptor expressed on platelets and other immune cells, and its ligand podoplanin. This interaction is crucial for platelet activation and aggregation, which play a key role in thrombosis and tumor metastasis. By inhibiting CLEC-2 signaling, CLEC-2 inhibitor can prevent platelet activation and aggregation, thereby reducing the risk of thrombosis and inhibiting tumor metastasis.
Biochemical and Physiological Effects:
CLEC-2 inhibitor has been shown to have a range of biochemical and physiological effects. It can inhibit platelet activation and aggregation, reduce inflammation, and enhance the immune response. Additionally, CLEC-2 inhibitor has been shown to have anti-tumor effects by inhibiting tumor cell proliferation, migration, and invasion. These effects are mediated through the inhibition of CLEC-2 signaling and downstream pathways.

实验室实验的优点和局限性

CLEC-2 inhibitor has several advantages for lab experiments. It is a highly specific inhibitor of CLEC-2 signaling, which allows for precise manipulation of platelet function and immune response. Additionally, CLEC-2 inhibitor has been shown to have low toxicity and good pharmacokinetic properties, which make it suitable for in vivo studies. However, CLEC-2 inhibitor has some limitations for lab experiments, including its relatively high cost and the need for specialized equipment and expertise for its synthesis and characterization.

未来方向

There are several future directions for the research and development of CLEC-2 inhibitor. Firstly, more preclinical and clinical studies are needed to evaluate its safety and efficacy in different disease models. Secondly, the mechanism of action of CLEC-2 inhibitor needs to be further elucidated to identify potential targets for combination therapy. Thirdly, new synthesis methods and purification techniques need to be developed to improve the yield and purity of CLEC-2 inhibitor. Finally, the potential of CLEC-2 inhibitor as a diagnostic tool for thrombotic disorders and cancer needs to be explored.

合成方法

The synthesis of CLEC-2 inhibitor involves a multi-step process that includes the preparation of 4-chloro-2,5-dimethoxyaniline, 4-ethoxybenzaldehyde, and 4-quinolinecarboxylic acid. The reaction of these three compounds in the presence of a catalyst and solvent leads to the formation of CLEC-2 inhibitor. The purity and yield of the final product can be optimized by using different reaction conditions and purification techniques.

科学研究应用

CLEC-2 inhibitor has been extensively studied in preclinical and clinical settings for its potential therapeutic applications. It has been shown to have anti-tumor, anti-inflammatory, and anti-viral effects. In particular, CLEC-2 inhibitor has been found to inhibit platelet activation and aggregation, which makes it a promising candidate for the treatment of thrombotic disorders, such as deep vein thrombosis and pulmonary embolism. Additionally, CLEC-2 inhibitor has been shown to enhance the efficacy of chemotherapy and radiotherapy in cancer treatment.

属性

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-2-(4-ethoxyphenyl)quinoline-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23ClN2O4/c1-4-33-17-11-9-16(10-12-17)22-13-19(18-7-5-6-8-21(18)28-22)26(30)29-23-15-24(31-2)20(27)14-25(23)32-3/h5-15H,4H2,1-3H3,(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWBPXIULANXQDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC(=C(C=C4OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。